4'-Fluoro-3-iodo-3'-methylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

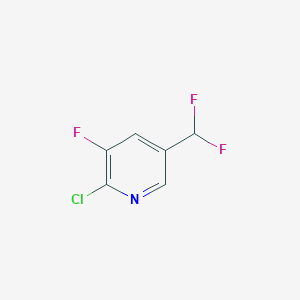

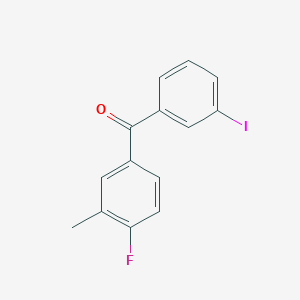

4’-Fluoro-3-iodo-3’-methylbenzophenone is a synthetic compound with a molecular weight of 340.14 . Its IUPAC name is (4-fluoro-3-methylphenyl)(4-iodophenyl)methanone . It has been widely studied due to its interesting physical and chemical properties.

Molecular Structure Analysis

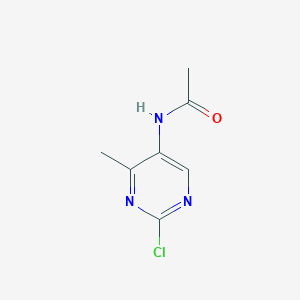

The molecular structure of 4’-Fluoro-3-iodo-3’-methylbenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluoro-3-methylphenyl group and a 4-iodophenyl group . The InChI code for this compound is 1S/C14H10FIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Fluoro-3-iodo-3’-methylbenzophenone include a molecular weight of 340.14 . Unfortunately, specific details such as melting point, boiling point, and density are not available in the current literature.Wissenschaftliche Forschungsanwendungen

-

Field: Materials Chemistry

- Application : 4’-Fluoro-4-iodo-3’-methylbenzophenone is a type of benzophenone, which are commonly used as photolinkers to produce chemical linkages upon photo-irradiation .

- Method : The benzophenones, aryldiazirines, and arylazides are irradiated to produce the desired chemical linkage .

- Results : The use of these photolinkers has led to versatile applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

-

Field: Bioanalytical Chemistry

- Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used for biomolecule immobilization and bioconjugation .

- Method : The azide group in the compound is activated by photo-irradiation, which allows it to form covalent bonds with various biomolecules .

- Results : This method has been used successfully to modify molecules such as proteins, peptides, nucleic acids, drugs, and solid surfaces for various purposes .

-

Field: Organic Chemistry

- Application : 4-Fluoro-4-methyl-4H-pyrazoles, a compound structurally similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used in Diels–Alder reactions .

- Method : The compound is reacted with a diene in a Diels–Alder reaction .

- Results : The compound showed lower reactivity than its difluoro analogue, but higher stability in the presence of biological nucleophiles .

- Field: Polymer Chemistry

- Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used for surface engineering and rapid diagnostics .

- Method : The azide group in the compound is activated by photo-irradiation, which allows it to form covalent bonds with various polymers .

- Results : This method has been used successfully to modify polymers for various purposes .

- Field: Surface Engineering

- Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used for surface engineering .

- Method : The azide group in the compound is activated by photo-irradiation, which allows it to form covalent bonds with various surfaces .

- Results : This method has been used successfully to modify surfaces for various purposes .

Eigenschaften

IUPAC Name |

(4-fluoro-3-methylphenyl)-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-7-11(5-6-13(9)15)14(17)10-3-2-4-12(16)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHCWJUVJBVKDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3-iodo-3'-methylbenzophenone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)